molecular formula C10H8BrClO2 B6157396 1-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid CAS No. 1314775-36-4

1-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6157396
CAS No.: 1314775-36-4
M. Wt: 275.52 g/mol
InChI Key: XHRHNFHYFQBJLJ-UHFFFAOYSA-N
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Description

1-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8BrClO2 It is a cyclopropane derivative, characterized by the presence of a bromine and a chlorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable phenyl derivative. One common method is the reaction of 3-bromo-4-chlorophenylacetic acid with a diazo compound under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of esters, amides, or other oxidized products.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

1-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or liquid crystals.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid
  • 1-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid
  • 1-(3-chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid

Uniqueness

1-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. This unique structure can lead to distinct chemical and biological activities compared to its analogs.

Properties

CAS No.

1314775-36-4

Molecular Formula

C10H8BrClO2

Molecular Weight

275.52 g/mol

IUPAC Name

1-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8BrClO2/c11-7-5-6(1-2-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)

InChI Key

XHRHNFHYFQBJLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)Cl)Br)C(=O)O

Purity

95

Origin of Product

United States

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